2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE
Overview
Description
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-1,3-thiazol-5-amine is 437.05376962 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with structural similarities to 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-1,3-thiazol-5-amine have been studied for their antimicrobial and antifungal properties. For example, derivatives of thiazoles and their fused derivatives have shown significant in vitro antimicrobial activity against bacterial and fungal isolates, suggesting potential for developing new antimicrobial agents (Wardkhan et al., 2008).
Drug Metabolism Studies
Another application is in drug metabolism studies, where similar compounds have been used as substrates to explore metabolic pathways in preclinical species. These studies can help in understanding the pharmacokinetics of new drugs and optimizing their structures for better efficacy and reduced toxicity (Zmijewski et al., 2006).
Anticancer Activity
Certain thiazolo[3,2-a]pyridines, closely related to the compound , have been prepared and showed promising anticancer activity across a range of cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Altuğ et al., 2011).
Environmental Stability and Degradation
Studies on the environmental stability and degradation pathways of similar sulfonylurea herbicides have provided insights into how these compounds behave under different abiotic factors such as pH, temperature, and exposure to sunlight. This research is crucial for assessing the environmental impact of new sulfonylurea compounds (Saha & Kulshrestha, 2002).
Sensing and Detection Technologies
Compounds with sulfonic acid substituents have been designed as solid-state fluorescent chromic molecules for sensing various types of organic bases and amines, demonstrating potential applications in developing new sensing devices for biologically important molecules (Nakane et al., 2018).
Properties
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-3-27(22,23)18-21-17(28(24,25)15-8-6-13(2)7-9-15)16(26-18)20-12-14-5-4-10-19-11-14/h4-11,20H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKTRZBSBKKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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